molecular formula C14H10BrN5O6 B3854832 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide

2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide

Cat. No. B3854832
M. Wt: 424.16 g/mol
InChI Key: GSLFCLBARLUAMP-UHFFFAOYSA-N
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Description

2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide, also known as BDDPA, is a chemical compound that has gained attention in scientific research due to its unique properties. BDDPA is a yellow crystalline powder that is soluble in organic solvents such as chloroform and acetone. In

Mechanism of Action

2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide reacts with NO through a nucleophilic substitution reaction, forming a stable adduct that emits fluorescence upon excitation. The reaction between this compound and NO is highly specific, as this compound does not react with other reactive oxygen species such as hydrogen peroxide or superoxide.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not interfere with cellular function. The specificity of this compound for NO allows for the accurate measurement of NO levels in biological systems. This has implications for the study of various diseases and conditions that involve altered NO signaling, such as cardiovascular disease, cancer, and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide as a fluorescent probe for NO is its high sensitivity and specificity. This compound can detect NO at low concentrations, making it useful for studying NO signaling in biological systems. However, one limitation of this compound is its limited photostability, which can affect the accuracy of measurements over time.

Future Directions

Future research on 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide could focus on improving its photostability and developing new applications for the detection of NO in biological systems. Additionally, this compound could be used in combination with other fluorescent probes to study multiple signaling pathways simultaneously. Further research on this compound could lead to a better understanding of the role of NO in various physiological processes and the development of new therapies for diseases that involve altered NO signaling.

Scientific Research Applications

2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide has been used in scientific research as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. This compound reacts with NO to form a fluorescent product, allowing for the visualization and quantification of NO in cells and tissues.

properties

IUPAC Name

1-[(2-bromo-3,5-dinitrobenzoyl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5O6/c15-12-10(6-9(19(23)24)7-11(12)20(25)26)13(21)17-18-14(22)16-8-4-2-1-3-5-8/h1-7H,(H,17,21)(H2,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLFCLBARLUAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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